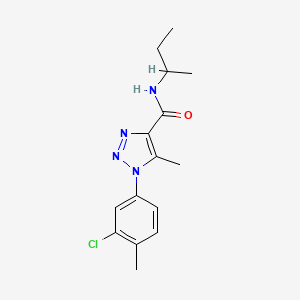
N-(butan-2-yl)-1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the triazole ring:
Introduction of the 3-chloro-4-methylphenyl group: This step involves the use of a suitable halogenated aromatic compound, such as 3-chloro-4-methylphenyl bromide, which undergoes a nucleophilic substitution reaction with the triazole ring.
Attachment of the sec-butyl group: This can be done through an alkylation reaction, where the triazole ring is treated with a sec-butyl halide in the presence of a base.
Formation of the carboxamide group: This involves the reaction of the triazole derivative with an appropriate amine, such as sec-butylamine, to form the carboxamide group.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs.
Chemical Reactions Analysis
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes such as DNA replication and protein synthesis, leading to its biological effects.
Comparison with Similar Compounds
1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide can be compared with other similar compounds, such as:
1-(3-chloro-4-methylphenyl)-1H-1,2,3-triazole: This compound lacks the carboxamide group and may have different biological activities.
1-(3-chloro-4-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its chemical reactivity and biological properties.
1-(3-chloro-4-methylphenyl)-5-methyl-N-(tert-butyl)-1,2,3-triazole-4-carboxamide: This compound has a tert-butyl group instead of a sec-butyl group, which may influence its steric properties and interactions with molecular targets.
The uniqueness of 1-(3-chloro-4-methylphenyl)-5-methyl-N-(sec-butyl)-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19ClN4O |
|---|---|
Molecular Weight |
306.79 g/mol |
IUPAC Name |
N-butan-2-yl-1-(3-chloro-4-methylphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C15H19ClN4O/c1-5-10(3)17-15(21)14-11(4)20(19-18-14)12-7-6-9(2)13(16)8-12/h6-8,10H,5H2,1-4H3,(H,17,21) |
InChI Key |
BSWXAVXJNCIKLK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


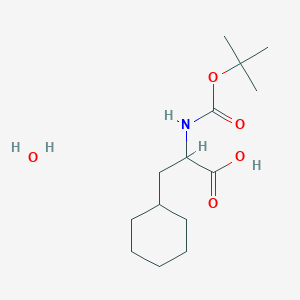
![2-Amino-3-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B15155597.png)
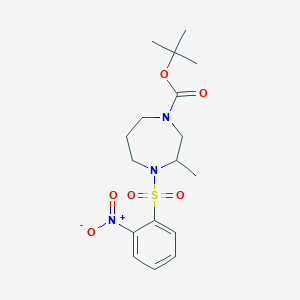
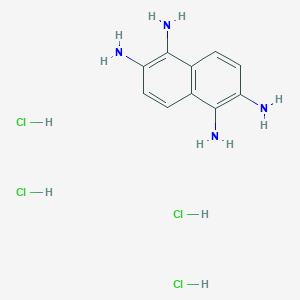
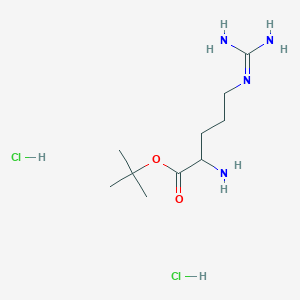
![4-cyclohexyl-12,12-dimethyl-5-propan-2-ylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B15155620.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-3-cyclopentylpropan-1-one](/img/structure/B15155630.png)
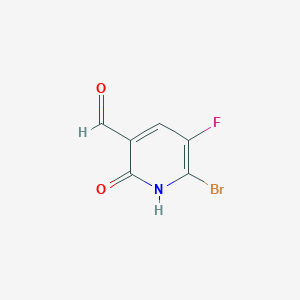
![Propyl 5-{[(4-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B15155646.png)
![N~2~-(2-fluorobenzyl)-N-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B15155650.png)
![N-(2-{[(4-chlorophenyl)sulfonyl]amino}ethyl)furan-2-carboxamide](/img/structure/B15155652.png)
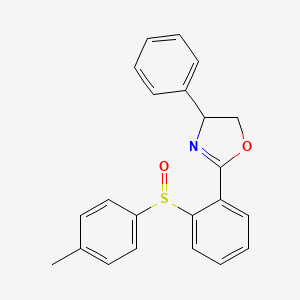
![3-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}isoquinoline](/img/structure/B15155657.png)
![N-(2,3-dimethylphenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B15155665.png)
